Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester group, a sulfonyl group, and a benzylpiperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with oxidoreductase enzymes . These enzymes play a crucial role in various biological processes, including cellular respiration and detoxification.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to stabilize enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Result of Action
Similar compounds have been shown to exhibit significant antibacterial and antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the sulfonyl group and the benzylpiperazine moiety. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
- Methyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
- Methyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
Uniqueness
Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
methyl 3-(4-benzylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-17(20)16-15(7-12-24-16)25(21,22)19-10-8-18(9-11-19)13-14-5-3-2-4-6-14/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHLWOSGBLCRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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